Fmoc-L-Asp(OtBu)-HmbGly-OH
Overview
Description
Fmoc-L-Asp(OtBu)-HmbGly-OH: is a compound used in solid-phase peptide synthesis. It is a derivative of aspartic acid and glycine, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Otbu) groups. This compound is particularly useful in peptide synthesis due to its ability to inhibit aspartimide formation, which can be a common side reaction during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-L-Asp(OtBu)-HmbGly-OH, also known as Fmoc-Asp(Otbu)-(Hmb)Gly-OH, is a Fmoc protected amino acid . It is primarily used in solid phase peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized .
Mode of Action
The compound acts by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . Aspartimide by-products can lead to undesired peptide sequences . Therefore, the use of this compound ensures the correct sequence of the peptide is maintained .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . By preventing the formation of aspartimide by-products, it ensures the integrity of the peptide sequence, which is crucial for the biological function of the synthesized peptide .
Result of Action
The primary result of the action of this compound is the successful synthesis of the desired peptide without the formation of aspartimide by-products . This leads to peptides that are correctly sequenced and functional .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of solid phase peptide synthesis . Factors such as temperature, pH, and the presence of other reagents in the reaction mixture can influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asp(OtBu)-HmbGly-OH involves several steps:
Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group.
Otbu Protection: The carboxyl group of aspartic acid is protected with the tert-butyl group.
Coupling with Glycine: The protected aspartic acid is then coupled with glycine, which is protected by the 2-hydroxy-4-methoxybenzyl (Hmb) group.
Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that use standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Cleavage Reactions: The Hmb group can be removed during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction.
Formation of Aspartimide: Under strong basic conditions, the aspartic acid residue can form aspartimide, which can be prevented by the presence of the Hmb group.
Common Reagents and Conditions:
Piperidine in DMF: Used for Fmoc deprotection.
TFA in dichloromethane (DCM): Used for Hmb deprotection.
Major Products Formed:
Fmoc Removal: Results in the formation of the free amino group.
Hmb Removal: Results in the formation of the free glycine residue.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Asp(OtBu)-HmbGly-OH is widely used in the synthesis of peptides, particularly those containing glycine residues.
Biology:
Protein Engineering: Used in the synthesis of peptides for studying protein-protein interactions.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Fmoc-Asp(Otbu)-OH: Similar in structure but lacks the glycine residue.
Fmoc-Asp(Otbu)-(Dmb)Gly-OH: Similar but uses 2,4-dimethoxybenzyl (Dmb) instead of Hmb.
Uniqueness:
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHXXOYIQLAEM-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373308 | |
Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502640-94-0 | |
Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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